molecular formula C13H9F2NO B1463304 4-(3,4-Difluorobenzoyl)-2-methylpyridine CAS No. 1187167-50-5

4-(3,4-Difluorobenzoyl)-2-methylpyridine

Cat. No.: B1463304
CAS No.: 1187167-50-5
M. Wt: 233.21 g/mol
InChI Key: CMSRNGHQVCPTRK-UHFFFAOYSA-N
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Description

4-(3,4-Difluorobenzoyl)-2-methylpyridine (CAS: 898780-27-3) is a halogenated aromatic compound characterized by a pyridine ring substituted with a methyl group at position 2 and a 3,4-difluorobenzoyl moiety at position 2. This structural configuration combines electron-withdrawing fluorine atoms with a moderately electron-donating methyl group, influencing its electronic and steric properties.

Properties

IUPAC Name

(3,4-difluorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-6-10(4-5-16-8)13(17)9-2-3-11(14)12(15)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSRNGHQVCPTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224866
Record name (3,4-Difluorophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-50-5
Record name (3,4-Difluorophenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(3,4-Difluorobenzoyl)-2-methylpyridine is a chemical compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyridine ring substituted at the 4-position with a 3,4-difluorobenzoyl group and a methyl group at the 2-position. The presence of fluorine atoms is known to enhance the reactivity and biological activity of compounds, making them valuable in various research applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10F2NO\text{C}_{12}\text{H}_{10}\text{F}_2\text{N}O

This structure highlights the difluorobenzoyl moiety and the methyl-pyridine core, which are crucial for its biological interactions.

Biological Activity

Potential Biological Interactions
While direct studies on this compound are scarce, inference can be drawn from its structural characteristics. The compound may exhibit activity against specific proteins or enzymes due to its ability to mimic other biologically active molecules. Similar compounds have been shown to modulate kinase activities and influence pathways related to cancer and other diseases.

Research Findings

  • Kinase Modulation : Compounds with similar structures have been documented to modulate kinase activity, which is crucial in various disease states including cancer and inflammatory conditions .
  • Therapeutic Potential : The interaction studies suggest that this compound could be explored for developing new therapeutic agents targeting specific pathways in diseases .

Comparative Analysis

A comparative analysis with structurally similar compounds can provide insights into the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
3,4-Difluorobenzoyl chloride Contains difluorobenzoyl groupLacks the pyridine ring
2,4-Difluorobenzoyl chloride Similar structure but different fluorine positionsNo methyl substitution on pyridine
3,4-Difluorobenzaldehyde Contains difluorobenzoyl groupHas an aldehyde functional group instead of pyridine

The unique combination of a pyridine ring with a difluorobenzoyl group in this compound imparts distinct chemical reactivity and potential biological properties that are not present in other similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(3,4-Difluorobenzoyl)-2-methylpyridine, highlighting differences in substituents and their implications:

Compound Name CAS Number Substituents Purity Status
This compound 898780-27-3 Pyridine (2-CH₃, 4-benzoyl) 97.0% Discontinued
2-(3,4-Difluorobenzoyl)pyridine 2254572-86-4 Pyridine (2-benzoyl) 96.0% Discontinued
Methyl 2-(3,4-difluorobenzoyl)benzoate 1187167-50-5 Benzoate ester (2-benzoyl) 97.0% Discontinued
3-(3,4-Difluorobenzoyl)-2-fluoropyridine - Pyridine (2-F, 3-benzoyl) - Research use

Key Structural and Functional Differences:

Substituent Position on Pyridine Ring: The target compound features a methyl group at position 2 and a benzoyl group at position 4 on the pyridine ring. In contrast, 2-(3,4-Difluorobenzoyl)pyridine lacks the methyl group, with the benzoyl group directly at position 2. 3-(3,4-Difluorobenzoyl)-2-fluoropyridine (from ) introduces a fluorine atom at position 2, enhancing electron-withdrawing effects. This could increase reactivity in nucleophilic substitutions compared to the methyl-substituted analog .

Core Heterocycle vs. Benzoate Ester: Methyl 2-(3,4-difluorobenzoyl)benzoate replaces the pyridine ring with a benzoate ester, rendering it more susceptible to hydrolysis.

Fluorine substituents on the benzoyl moiety (common to all compounds) contribute to strong electron-withdrawing effects, stabilizing the benzoyl group against metabolic degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3,4-Difluorobenzoyl)-2-methylpyridine
Reactant of Route 2
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4-(3,4-Difluorobenzoyl)-2-methylpyridine

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